Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate is a quinoline derivative with a complex molecular structure. Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents, including the 4-chlorophenylamino and fluoro groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorophenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Substituted quinolines with various functional groups
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate has shown potential as a biological probe. Its interactions with various biomolecules can be studied to understand biological processes and pathways.
Medicine: This compound has been investigated for its pharmacological properties. It has shown promise in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 4-(4-chlorophenyl)benzoate: A related compound with a similar chlorophenyl group but lacking the quinoline core.
4-Chloroquinoline: A simpler quinoline derivative without the additional amino and fluoro groups.
6-Fluoroquinoline-2-carboxylate: A quinoline derivative with a similar fluoro group but lacking the chlorophenyl group.
Uniqueness: Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate stands out due to its combination of chlorophenyl, amino, and fluoro groups on the quinoline core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 4-(4-chloroanilino)-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-2-10(18)3-6-12)13-8-11(19)4-7-14(13)21-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVHZQRHGOSHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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